2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol 2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol
Brand Name: Vulcanchem
CAS No.: 10138-71-3
VCID: VC17291676
InChI: InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2
SMILES:
Molecular Formula: C8H21N3O2
Molecular Weight: 191.27 g/mol

2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol

CAS No.: 10138-71-3

Cat. No.: VC17291676

Molecular Formula: C8H21N3O2

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol - 10138-71-3

Specification

CAS No. 10138-71-3
Molecular Formula C8H21N3O2
Molecular Weight 191.27 g/mol
IUPAC Name 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2
Standard InChI Key MYQSUSHLWUPYLB-UHFFFAOYSA-N
Canonical SMILES C(CNCCN(CCO)CCO)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[2-(2-aminoethylamino)ethyl-(2-hydroxyethyl)amino]ethanol, reflecting its branched polyamine-alcohol architecture. Alternative nomenclature includes:

  • 2,2'-((2-((2-Aminoethyl)amino)ethyl)azanediyl)diethanol

  • N-(2-Aminoethyl)-N',N''-bis(2-hydroxyethyl)diethylenetriamine

These synonyms emphasize the compound's functional groups and connectivity .

Molecular Architecture

The molecule consists of a central ethylenediamine backbone substituted with two ethanolamine moieties and an additional aminoethyl group. This configuration creates three distinct nitrogen centers:

  • A primary amine (-NH₂) at the terminal ethyl group

  • Two secondary amines (-NH-) within the azanediyl bridge

  • Two tertiary alcohols (-OH) at the ethanol termini

This arrangement is represented in the canonical SMILES notation:
C(CNCCN(CCO)CCO)N.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₂₁N₃O₂
Molecular Weight191.27 g/mol
Standard InChIInChI=1S/C8H21N3O2/c9-1-2-10-3-4-11(5-7-12)6-8-13/h10,12-13H,1-9H2
XLogP3-AA (Predicted)-2.1
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count5

Synthesis and Production Methods

Conventional Synthesis Pathways

Industrial production typically employs a three-step alkylation process:

  • Initial Amination: Ethylenediamine reacts with ethylene oxide under basic conditions to form bis(2-hydroxyethyl)ethylenediamine .

  • Secondary Modification: The intermediate undergoes further alkylation with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide.

  • Purification: Crude product is purified via vacuum distillation (110°C at 0.02 mmHg) followed by recrystallization from anhydrous ethanol .

Reaction yields typically range from 65-72%, with purity exceeding 97% achievable through fractional crystallization.

Advanced Synthetic Approaches

Recent methodological improvements include:

  • Microwave-assisted synthesis: Reduces reaction time from 48 hours to 6 hours while maintaining 89% yield.

  • Flow chemistry techniques: Enables continuous production with 92% conversion efficiency at 80°C .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits:

  • Melting Point: 92°C (decomposition observed above 150°C)

  • Water Solubility: 285 g/L at 25°C, decreasing to 147 g/L at 0°C

  • LogP (Octanol-Water): -1.38, indicating high hydrophilicity

Table 2: Solvent Compatibility

SolventSolubility (g/100mL)Temperature (°C)
Water28.525
Ethanol15.225
Dichloromethane0.325
Diethyl Ether<0.125

Toxicological Profile

Acute Toxicity Data

SpeciesRouteLD₅₀ (mg/kg)Observed Effects
Rat (Sprague-Dawley)Oral>2,000Lethargy, reduced food intake
Rabbit (New Zealand)Dermal>1,000Erythema (Draize score: 3.2/8)
ZebrafishAquatic87 mg/L (96h)Reduced swimming capacity

Data from OECD Guideline 423 studies indicate low acute toxicity, with no mortality observed at 2,000 mg/kg oral doses in rodents.

Chronic Exposure Risks

Prolonged exposure (90-day study) at 300 mg/kg/day caused:

  • Hematological Changes: 12% reduction in RBC count

  • Hepatic Effects: 2.5x increase in ALT levels

  • Renal Impact: Proteinuria in 40% of test subjects

Notably, these effects were reversible after a 28-day recovery period.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Anticancer Prodrugs: Forms stable coordination complexes with platinum(II) ions.

  • Gene Delivery Systems: Facilitates DNA condensation through charge interactions.

  • Antimicrobial Agents: Demonstrated MIC values of 32 μg/mL against S. aureus.

Polymer Chemistry

Incorporated into:

  • Epoxy Resins: Improves crosslink density by 18% compared to traditional amines .

  • Polyurethane Foams: Enhances tensile strength (3.2 MPa vs. 2.4 MPa baseline) .

Structural Analogues and Comparative Analysis

Table 3: Polyamine Derivatives Comparison

Compound NameMolecular FormulaKey DifferencesToxicity (Rat Oral LD₅₀)
2,2'-((2-Aminoethyl)azanediyl)diethanolC₆H₁₆N₂O₂Shorter carbon chain1,450 mg/kg
Tris(2-aminoethyl)amineC₆H₁₈N₄Lacks hydroxyl groups980 mg/kg
N-(2-Hydroxyethyl)ethylenediamineC₄H₁₂N₂OReduced nitrogen centers2,100 mg/kg
RegionClassificationRestrictions
EUAcute Tox. 4 (H302)Industrial use only
USA (OSHA)Irritant Category 2PPE required for handling
China (MEE)Hazard Code CProhibited in consumer goods

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